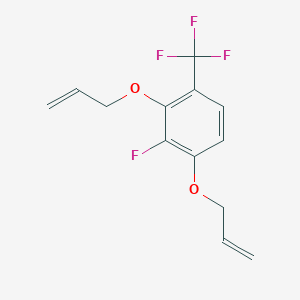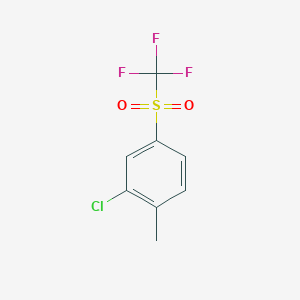
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene (FTB) is an organic compound with a wide range of applications in the scientific and medical fields. Its unique properties make it a valuable tool for researchers and practitioners. FTB has been used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of those compounds.
Mécanisme D'action
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is an organic compound that can interact with biological molecules in a variety of ways. Its unique structure allows it to interact with both proteins and DNA. 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene can interact with proteins through hydrogen bonding and hydrophobic interactions. It can also interact with DNA by binding to the bases, which can lead to changes in gene expression.
Biochemical and Physiological Effects
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and to act as an antioxidant. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has been shown to have anti-bacterial and anti-viral effects, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has several advantages for use in laboratory experiments. It is easy to synthesize, and its unique structure allows it to interact with biological molecules in a variety of ways. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is relatively stable and does not degrade easily. However, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has a wide range of applications in the scientific and medical fields, and there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene could be used to develop new drugs and natural products, as well as to study the structure and reactivity of organic compounds. Finally, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene could be used to study the mechanism of action of drugs and other compounds.
Méthodes De Synthèse
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene is synthesized from a variety of starting materials, including 1,3-dichlorobenzene, trifluoromethanesulfonyl chloride, and allyl bromide. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography. The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the yield. The reaction is typically complete within a few hours.
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds, including drugs and natural products. 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has also been used to study the biochemical and physiological effects of those compounds. In addition, 2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene has been used to study the structure and reactivity of organic compounds, as well as to investigate the mechanism of action of drugs and other compounds.
Propriétés
IUPAC Name |
2-fluoro-1,3-bis(prop-2-enoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O2/c1-3-7-18-10-6-5-9(13(15,16)17)12(11(10)14)19-8-4-2/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWHOAHKSJZIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)C(F)(F)F)OCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)-1,3-bis(allyloxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














